N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) :
- Aromatic protons : Signals between δ 6.8–7.6 ppm, split into multiplets due to coupling with adjacent protons. The para-substituted phenylmethoxy group causes deshielding of the ortho protons (δ 7.2–7.4 ppm).
- Methoxy group : A singlet at δ 3.85 ppm (3H, -OCH₃).
- Phenylmethoxy group :
- Oxime proton : A broad singlet at δ 10.2 ppm (1H, -N-OH).
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Vibrational Profile Analysis
Key IR absorptions (cm⁻¹):
- N-O stretch (oxime) : 930–960 (strong).
- C=N stretch : 1640–1660 (medium).
- Aromatic C-H stretch : 3030–3100.
- Ether C-O-C : 1240–1270 (phenylmethoxy) and 1020–1050 (methoxy).
Table 2: IR Spectral Assignments
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-O (oxime) | 945 | Strong |
| C=N (oxime) | 1655 | Medium |
| Aromatic C-H | 3060 | Weak |
| C-O-C (phenylmethoxy) | 1255 | Strong |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) :
- Molecular ion peak : m/z 279 (M⁺, 15%).
- Major fragments :
The loss of the methyl group from the ethylidene chain is the most prominent fragmentation pathway.
Computational Molecular Modeling Studies
Density Functional Theory (DFT)-Optimized Geometries
DFT calculations at the B3LYP/6-311G(d,p) level reveal:
- Bond lengths :
- C=N: 1.28 Å.
- C-O (methoxy): 1.36 Å.
- Dihedral angles :
Table 3: Key Geometrical Parameters
| Parameter | Value (Å/°) |
|---|---|
| C=N bond length | 1.28 |
| C-O (methoxy) | 1.36 |
| Dihedral angle (OCH₂C₆H₅) | 45 |
Frontier Molecular Orbital (FMO) Analysis
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- HOMO : Localized on the oxime group and adjacent phenyl ring.
- LUMO : Dominated by the π* orbitals of the C=N bond.
The narrow HOMO-LUMO gap suggests susceptibility to nucleophilic attack at the C=N site, consistent with oxime chemistry.
Properties
IUPAC Name |
N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(17-18)14-8-9-15(16(10-14)19-2)20-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDPRNUDZTVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-methoxy-4-phenylmethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
* Molecular formula and weight inferred based on substituent analysis.
Key Observations:
Substituent Effects :
- The phenylmethoxy group in the target compound increases steric bulk compared to simpler analogs like (E)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine . This may reduce solubility in aqueous media but enhance binding to hydrophobic targets.
- Fluorinated analogs (e.g., N-{[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylene}hydroxylamine) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Functional Group Diversity: Compounds with polyphenolic substituents (e.g., N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide) demonstrate antioxidant capabilities, highlighting the role of hydroxyl groups in radical scavenging .
Physicochemical Properties
- Solubility : The target compound’s phenylmethoxy group likely reduces aqueous solubility compared to analogs with smaller substituents (e.g., methoxy or hydroxyl groups) .
- Lipophilicity : Fluorinated or aryl-substituted derivatives (e.g., ’s trifluoromethyl-containing compound) exhibit higher logP values, favoring membrane permeability .
- Stability : Ethylidene hydroxylamines are generally sensitive to hydrolysis, but electron-withdrawing groups (e.g., -CF₃) may enhance stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via condensation of a substituted benzaldehyde derivative (e.g., 3-methoxy-4-phenylmethoxybenzaldehyde) with hydroxylamine hydrochloride in ethanol or methanol under reflux (60–70°C). Key parameters include:
- Temperature control : Higher temperatures (>70°C) risk oxime isomerization or decomposition .
- pH adjustment : Neutral to slightly acidic conditions (pH 6–7) stabilize the hydroxylamine intermediate .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : H and C NMR verify the oxime proton (~8.5–9.0 ppm) and aromatic methoxy/phenylmethoxy groups (δ 3.8–4.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS confirm molecular ion peaks (e.g., [M+H] at m/z 330.1 for CHNO) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Low solubility in water unless converted to hydrochloride salts .
- Stability : Degrades under prolonged UV exposure (>48 hrs) due to oxime photoisomerization. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for scaled-up synthesis?
- Approach :
- DFT calculations : Model transition states for the condensation reaction to identify energy barriers and ideal solvent systems (e.g., ethanol vs. methanol) .
- Molecular dynamics : Simulate solvent effects on reaction kinetics to optimize reflux time and temperature .
- In silico purity prediction : Use software like ACD/Labs to predict byproducts (e.g., Z-isomers) and adjust stoichiometry of hydroxylamine hydrochloride .
Q. What challenges arise in quantifying trace impurities, and how can they be resolved?
- Challenges : Co-elution of Z/E oxime isomers in HPLC and low UV absorbance of dehydroxylated byproducts .
- Solutions :
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve isomers .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for selective detection of impurities at <0.1% levels .
Q. How does the methoxy-phenylmethoxy substitution pattern influence biological activity?
- Structure-activity relationship (SAR) :
- Electron-donating groups : The 3-methoxy and 4-phenylmethoxy groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases) .
- Hydroxylamine moiety : Acts as a metal-chelating group, enabling inhibition of metalloproteases (IC values reported at 1.2–3.8 µM) .
- Validation : Competitive binding assays (SPR or ITC) quantify interactions with target proteins .
Q. What strategies mitigate oxidative degradation during in vivo pharmacokinetic studies?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
